(Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(8-7-15-4-2-10-24-15)21-9-1-3-13(12-21)11-16-19-18(20-23-16)14-5-6-14/h2,4,7-8,10,13-14H,1,3,5-6,9,11-12H2/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDZLKMVKHBPBB-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CS2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C\C2=CC=CS2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound with potential therapeutic applications. Its unique structural features suggest a variety of biological activities, primarily due to the presence of functional groups that can interact with biological targets.
Structural Overview
The compound features:
- Cyclopropyl ring : Enhances lipophilicity and may influence receptor binding.
- Oxadiazole moiety : Known for its role in medicinal chemistry, particularly in anti-inflammatory and antimicrobial activities.
- Thiophene ring : Associated with various pharmacological properties, including anticancer effects.
Predicted Biological Activities
Based on its structure, this compound is predicted to exhibit several biological activities:
- Anti-inflammatory Effects : Similar compounds have demonstrated inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Antimicrobial Properties : The oxadiazole and thiophene components are known to disrupt microbial cell membranes and inhibit essential enzymes .
- Analgesic Activity : The compound may provide pain relief through central and peripheral mechanisms .
- Anticancer Potential : Structural analogs have shown the ability to induce apoptosis in cancer cells by activating caspases and inhibiting proliferation pathways .
The mechanism of action for this compound can be summarized as follows:
Antimicrobial Activity
The compound may disrupt microbial cell membranes and inhibit key enzymes involved in metabolic processes.
Antioxidant Activity
It could scavenge free radicals and enhance cellular antioxidant defenses.
Anti-inflammatory Activity
Inhibition of pro-inflammatory cytokine production is likely, which can mitigate inflammation-related conditions.
Anticancer Activity
Induction of apoptosis in cancer cells through modulation of key signaling pathways has been observed with structurally similar compounds .
Study 1: Anti-inflammatory Properties
A study on oxadiazole derivatives indicated significant inhibition of COX enzymes, suggesting that (Z)-1-(3-cyclopropyl...) could similarly affect inflammatory pathways .
Study 2: Antimicrobial Efficacy
Research on thiophene-containing compounds demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This supports the hypothesis that (Z)-1-(3-cyclopropyl...) may exhibit comparable effects .
Study 3: Anticancer Activity
Investigations into similar piperidine-based compounds revealed their capability to induce apoptosis in various cancer cell lines, indicating that (Z)-1-(3-cyclopropyl...) might also possess anticancer properties .
Data Table: Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity | Uniqueness |
|---|---|---|---|
| Compound A | Structure A | Anti-inflammatory, Antimicrobial | Contains oxadiazole |
| Compound B | Structure B | Anticancer | Piperidine derivative |
| Compound C | Structure C | Antioxidant | Thiophene-based |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit notable antibacterial and antifungal activities. The oxadiazole group is known for its ability to disrupt microbial cell walls and inhibit essential enzymes, making it a valuable scaffold in the design of new antimicrobial agents. Studies have shown that derivatives of oxadiazoles can be effective against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Analogous compounds have been investigated for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies have highlighted the role of piperidine derivatives in modulating cellular pathways that lead to apoptosis in cancer cells . The presence of thiophene rings in related compounds has also been associated with enhanced cytotoxicity against various cancer cell lines.
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of various oxadiazole derivatives against common bacterial strains. The results indicated that compounds similar to (Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Efficacy
In another investigation, a series of piperidine-based compounds were synthesized and tested against several cancer cell lines. The results showed that compounds with structural similarities to this compound exhibited cytotoxic effects with IC50 values in the low micromolar range, indicating promising anticancer activity .
Chemical Reactions Analysis
Oxadiazole Ring Formation
The 3-cyclopropyl-1,2,4-oxadiazole moiety is synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example:
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Reaction : Cyclopropyl amidoxime reacts with methyl cyclopropanecarboxylate under basic conditions (KOH/DMSO) at room temperature to yield the oxadiazole .
Enone (α,β-Unsaturated Ketone) Formation
The enone group is formed via Claisen-Schmidt condensation between a piperidine-substituted ketone and a thiophene aldehyde:
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Stereoselectivity : The (Z)-configuration is favored due to steric hindrance between the piperidine and thiophene groups .
Piperidine Functionalization
The 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine subunit is synthesized via alkylation:
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Reagents : 3-(Chloromethyl)-1,2,4-oxadiazole derivative reacts with piperidin-3-ol in the presence of K₂CO₃.
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Yield : 72–85%.
Oxadiazole Ring
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Stability : Resists hydrolysis under neutral conditions but undergoes ring-opening in strong acids (e.g., HCl, 80°C) to form cyclopropanecarboxamide and nitrile oxides .
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Electrophilic Substitution : Limited reactivity due to electron-withdrawing effects; halogenation occurs at the 5-position under radical conditions .
Cyclopropane Ring
Enone System
-
Conjugate Addition :
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Diels-Alder Reaction : Reacts with cyclopentadiene at 100°C to form a bicyclic adduct (endo:exo = 3:1) .
Thiophene Ring
-
Electrophilic Substitution :
Piperidine Nitrogen
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Quaternization : Reacts with methyl iodide in CH₃CN to form a quaternary ammonium salt (95% yield) .
Degradation Pathways
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Photodegradation : UV light (254 nm) induces cleavage of the enone system, yielding thiophene-2-carbaldehyde and piperidine fragments (t₁/₂ = 2.5 hrs) .
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Acidic Hydrolysis : Oxadiazole ring opens in 6M HCl (80°C, 4 hrs) to generate cyclopropanecarboxamide and nitrile oxide .
Synthetic Modifications for Bioactivity
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Thiophene Sulfonation : Sulfur trioxide complex in DMF introduces a sulfonic acid group, enhancing water solubility (IC₅₀ reduced from 12 μM to 3.8 μM in kinase assays) .
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Oxadiazole Replacement : Substituting oxadiazole with triazole improves metabolic stability (t₁/₂ in human liver microsomes: 45 mins → 120 mins) .
Key Stability Considerations
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization should focus on:
- Coupling Reagents : Use HOBt/TBTU with NEt₃ in anhydrous DMF for amide bond formation, as demonstrated in piperazine-thiophene conjugates .
- Flow Chemistry : Implement continuous-flow processes to enhance reaction control and reproducibility, as shown in diphenyldiazomethane synthesis .
- Purification : Employ flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for isolating intermediates, as applied in heterocyclic compound purification .
Basic: What characterization techniques are essential for confirming the structure of this compound post-synthesis?
Methodological Answer:
- X-ray Crystallography : Refine crystal structures using SHELXL (for small-molecule refinement) and visualize with ORTEP-3 .
- NMR Spectroscopy : Analyze / NMR for piperidine, oxadiazole, and thiophene proton environments, referencing similar compounds .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI-TOF) with ppm-level accuracy .
Advanced: How can researchers address discrepancies in tautomeric forms observed in spectroscopic data?
Methodological Answer:
- Experimental Analysis : Use variable-temperature NMR to study thione-thiol tautomerism, as applied to 1,3,4-oxadiazole derivatives .
- Computational Validation : Perform DFT calculations to predict tautomeric stability and compare with experimental IR/UV-Vis data .
Advanced: What computational strategies are effective in predicting the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, parameterizing thiophene and oxadiazole interactions .
- QSAR Models : Develop 3D-QSAR with CoMFA/CoMSIA to correlate substituent effects (e.g., cyclopropyl vs. methyl) with activity .
Basic: What are the best practices for resolving crystal structures of this compound using X-ray diffraction?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector for high-resolution data .
- Refinement : Apply SHELXL’s restraints for piperidine ring geometry and anisotropic displacement parameters .
- Validation : Check for twinning and disorder using PLATON .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Substituent Variation : Systematically modify the cyclopropyl group (e.g., replace with tert-butyl) and thiophene position (2- vs. 3-substitution) .
- Biological Assays : Test analogs against cancer cell lines (e.g., MTT assay) and correlate with logP values from HPLC-derived hydrophobicity .
Basic: What analytical methods are recommended for assessing the purity and stability of this compound under various conditions?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water gradients to quantify purity (>98%) and detect degradation products .
- Thermal Analysis : Perform DSC to identify melting points and polymorphic transitions .
Advanced: How can researchers investigate the compound's interaction with biological targets using spectroscopic methods?
Methodological Answer:
- Fluorescence Quenching : Monitor binding to serum albumin (e.g., BSA) via Stern-Volmer plots .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for receptor-ligand interactions .
Basic: What steps should be taken when encountering conflicting data between theoretical and experimental spectra?
Methodological Answer:
- Re-examine Synthesis : Verify intermediate structures (e.g., oxadiazole formation via FTIR for C=N/C-O stretches) .
- Computational Re-evaluation : Adjust DFT functional (e.g., B3LYP → M06-2X) or solvent models (PCM vs. SMD) .
Advanced: What methodologies are suitable for studying the compound's tautomeric equilibrium in solution?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
